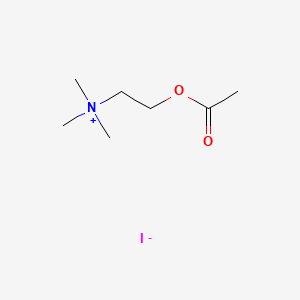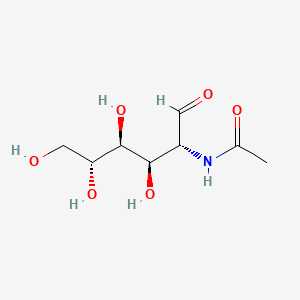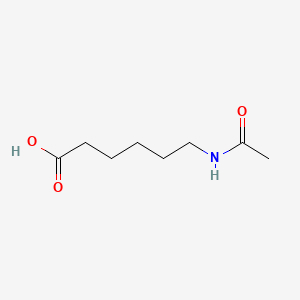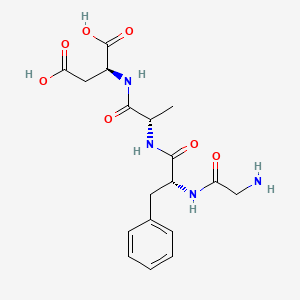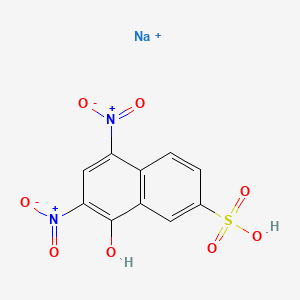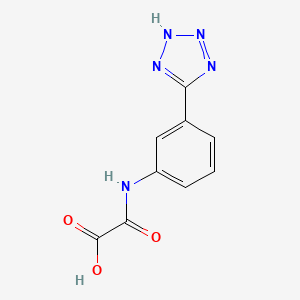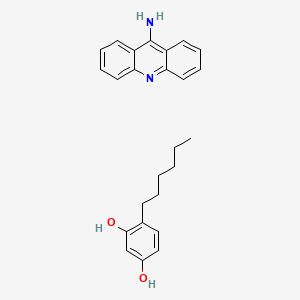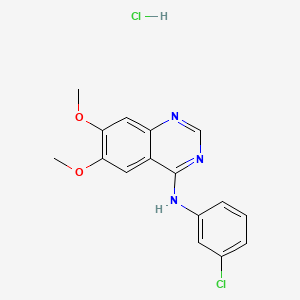
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of AG 1478 Hydrochloride is the EGFR kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, activation, and intracellular signaling . It plays a crucial role in regulating cell proliferation, survival, differentiation, and migration .
Mode of Action
AG 1478 Hydrochloride acts as a competitive inhibitor with respect to ATP, blocking the activation of the EGFR kinase . By inhibiting EGFR, AG 1478 Hydrochloride prevents the activation of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by AG 1478 Hydrochloride affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .
Result of Action
By inhibiting EGFR, AG 1478 Hydrochloride can effectively block the proliferation of cells, such as the NCI-H2170 NSCLC cells . This makes it a potential therapeutic agent for diseases characterized by overactive EGFR signaling, including certain types of cancer .
Action Environment
The efficacy and stability of AG 1478 Hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment could potentially interact with AG 1478 Hydrochloride, influencing its action.
Biochemische Analyse
Biochemical Properties
AG 1478 HYDROCHLORIDE plays a significant role in biochemical reactions, particularly those involving the EGFR tyrosine kinase. By inhibiting this enzyme, it can disrupt various cellular processes that rely on EGFR signaling .
Cellular Effects
AG 1478 HYDROCHLORIDE has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of EGFR can disrupt cell proliferation and survival, which are critical processes in many types of cancer .
Molecular Mechanism
The molecular mechanism of action of AG 1478 HYDROCHLORIDE involves binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity . This inhibition can lead to changes in gene expression and disrupt cellular signaling pathways .
Metabolic Pathways
AG 1478 HYDROCHLORIDE is involved in the EGFR signaling pathway . It interacts with the EGFR enzyme, leading to changes in metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AG 1478 Hydrochlorid beinhaltet die Reaktion von 3-Chlora-nin mit 6,7-Dimethoxy-4-chinazolinon unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid und einen Katalysator, um den Prozess zu erleichtern. Das Produkt wird dann durch Kristallisation oder Chromatographie gereinigt, um die Hydrochloridsalzform zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von AG 1478 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Fortgeschrittene Techniken wie die Hochleistungsflüssigchromatographie werden eingesetzt, um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AG 1478 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Chlor- und Methoxygruppen am aromatischen Ring. Diese Reaktionen können durch verschiedene Reagenzien unter kontrollierten Bedingungen gefördert werden .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydroxid und Kaliumkarbonat. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid oder Ethanol durchgeführt.
Oxidation und Reduktion: Obwohl weniger häufig, kann AG 1478 Hydrochlorid unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen Derivate ergeben, bei denen verschiedene funktionelle Gruppen die Chlor- oder Methoxygruppen ersetzen .
Wissenschaftliche Forschungsanwendungen
AG 1478 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung der epidermalen Wachstumsfaktor-Rezeptorkinase zu untersuchen.
Biologie: Wird in Zellkulturstudien eingesetzt, um die Auswirkungen der Hemmung des epidermalen Wachstumsfaktorrezeptors auf Zellproliferation und Apoptose zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebserkrankungen, insbesondere nicht-kleinzelligem Lungenkrebs, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die epidermale Wachstumsfaktor-Rezeptorkinase abzielen
Wirkmechanismus
AG 1478 Hydrochlorid entfaltet seine Wirkung, indem es selektiv die epidermale Wachstumsfaktor-Rezeptorkinase hemmt. Es bindet an die Adenosintriphosphat-Bindungsstelle des Rezeptors und verhindert dessen Aktivierung und die nachfolgenden Signalwege. Diese Hemmung führt zu einer verringerten Zellproliferation und einer erhöhten Apoptose in Krebszellen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tyrphostin AG 1296: Ein weiterer Inhibitor der epidermalen Wachstumsfaktor-Rezeptorkinase, jedoch mit unterschiedlicher Selektivität und Potenz.
Gefitinib: Ein bekannter epidermaler Wachstumsfaktor-Rezeptor-Inhibitor, der klinisch zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.
Einzigartigkeit
AG 1478 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz für die epidermale Wachstumsfaktor-Rezeptorkinase. Es hat einen IC50-Wert von 3 Nanomolar für den epidermal Wachstumsfaktor-Rezeptor, was es zu einem der potentesten verfügbaren Inhibitoren macht. Diese hohe Selektivität reduziert Off-Target-Effekte, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDYIUSDDVWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |
| Record name | Tyrphostin AG 1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057891 | |
| Record name | Tyrphostin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170449-18-0, 153436-53-4 | |
| Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin AG 1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-1478 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




